molecular formula C21H21FN6O2 B2404146 2-(3-fluorobenzyl)-6-(4-(6-methylpyrimidin-4-yl)piperazine-1-carbonyl)pyridazin-3(2H)-one CAS No. 1396866-42-4

2-(3-fluorobenzyl)-6-(4-(6-methylpyrimidin-4-yl)piperazine-1-carbonyl)pyridazin-3(2H)-one

Cat. No.: B2404146
CAS No.: 1396866-42-4
M. Wt: 408.437
InChI Key: IXKOLZJLUOLARN-UHFFFAOYSA-N
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Description

2-(3-fluorobenzyl)-6-(4-(6-methylpyrimidin-4-yl)piperazine-1-carbonyl)pyridazin-3(2H)-one is a useful research compound. Its molecular formula is C21H21FN6O2 and its molecular weight is 408.437. The purity is usually 95%.
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Scientific Research Applications

Therapeutic Applications in Tuberculosis

Macozinone, a compound structurally related to the specified chemical, is currently undergoing clinical studies for the treatment of tuberculosis (TB). It targets the decaprenylphospohoryl ribose oxidase DprE1, crucial in the synthesis of arabinan polymers of the cell wall in Mycobacterium tuberculosis. Early clinical studies show promising results for the development of more efficient TB drug regimens (Makarov & Mikušová, 2020).

Role in D2-like Receptors

Compounds like 2-(3-fluorobenzyl)-6-(4-(6-methylpyrimidin-4-yl)piperazine-1-carbonyl)pyridazin-3(2H)-one have pharmacophoric groups such as arylcycloalkylamines, which improve the potency and selectivity of binding affinity at D2-like receptors. The composite structure of these compounds is responsible for selectivity and potency at these receptors, indicating their potential use in treating conditions related to the dopaminergic system (Sikazwe et al., 2009).

Piperazine-Based Drug Design

Piperazine derivatives are significant in drug design due to their versatility and presence in various therapeutic drugs. Modifications in the piperazine nucleus can significantly impact the pharmacokinetic and pharmacodynamic factors of the resultant molecules. These derivatives are explored for a wide range of therapeutic uses including CNS agents, anticancer, cardio-protective agents, antiviral, anti-tuberculosis, anti-inflammatory, antidiabetic, and antihistamine profiles (Rathi et al., 2016).

Anti-Mycobacterial Activity

Piperazine, a core component of the mentioned compound, plays a significant role in the anti-mycobacterial activity against Mycobacterium tuberculosis. Molecules containing piperazine as a vital building block have shown potential activity against multidrug-resistant and extremely drug-resistant strains of TB. This underlines the importance of piperazine-based structures in developing safer, selective, and cost-effective anti-mycobacterial agents (Girase et al., 2020).

Biological Activity of Pyridopyridazine Derivatives

Pyridopyridazine derivatives, structurally related to the chemical , exhibit a broad spectrum of biological activities including antitumor, antibacterial, analgesic, diuretics activities, and are also identified as selective phosphodiesterase inhibitors. These derivatives serve as novel GABA-A receptor benzodiazepine binding site ligands and have potential use as biodegradable agrochemicals (Wojcicka & Nowicka-Zuchowska, 2018).

Properties

IUPAC Name

2-[(3-fluorophenyl)methyl]-6-[4-(6-methylpyrimidin-4-yl)piperazine-1-carbonyl]pyridazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN6O2/c1-15-11-19(24-14-23-15)26-7-9-27(10-8-26)21(30)18-5-6-20(29)28(25-18)13-16-3-2-4-17(22)12-16/h2-6,11-12,14H,7-10,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXKOLZJLUOLARN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=N1)N2CCN(CC2)C(=O)C3=NN(C(=O)C=C3)CC4=CC(=CC=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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